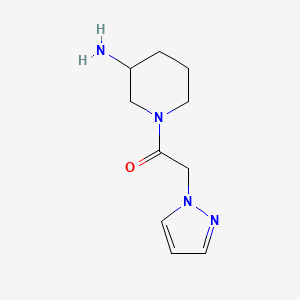

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine

Vue d'ensemble

Description

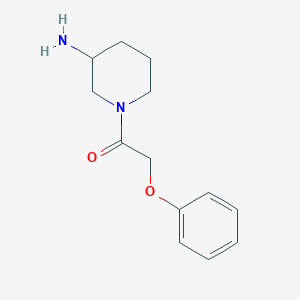

The compound “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in many biologically active compounds . The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals, and it is thought to contribute to the distinctive physical and chemical properties of these compounds .

Molecular Structure Analysis

The molecular structure of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be characterized by the presence of a piperidine ring, a pyrazole ring, and a trifluoromethyl group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine structure is thought to bestow many of the distinctive physical and chemical properties observed with this class of compounds .

Applications De Recherche Scientifique

Aurora Kinase Inhibition for Cancer Treatment

Research has identified compounds structurally related to 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine as potential inhibitors of Aurora A kinase, suggesting their applicability in cancer therapy. These compounds, through their inhibition mechanism, could provide a pathway for developing treatments targeting cancer cell proliferation and survival (ロバート ヘンリー,ジェームズ, 2006).

Glycine Transporter 1 Inhibition

Another area of exploration is the inhibition of Glycine Transporter 1 (GlyT1), where derivatives of the compound have shown potent inhibitory activity. This research opens avenues for treating neurological and psychiatric disorders by modulating glycine levels in the central nervous system, offering insights into the compound's therapeutic potential beyond oncology (Shuji Yamamoto et al., 2016).

Advanced Organic Synthesis Techniques

The compound has also been involved in the development of advanced organic synthesis techniques. One study detailed a novel azirine strategy for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, showcasing the compound's role in creating building blocks for further chemical synthesis, indicating its utility in the synthesis of complex organic molecules (A. Khlebnikov et al., 2018).

Chemical Structure and Molecular Interaction Studies

The compound's derivatives have been the subject of structural and molecular interaction studies, providing insights into their chemical behavior and potential applications in drug design. These investigations underscore the compound's significance in the foundational research necessary for the development of new pharmaceuticals and therapeutic agents (D. Richter et al., 2009).

Orientations Futures

The future directions for research on “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could include further studies on its synthesis, properties, and biological activity. Given the importance of the piperidine and pyrazole rings and the trifluoromethyl group in many biologically active compounds, there is potential for the development of new drugs and agrochemicals based on this structure .

Propriétés

IUPAC Name |

2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14F3N3/c11-10(12,13)9-4-6-16(15-9)7-8-3-1-2-5-14-8/h4,6,8,14H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIROXIIKCFEAGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2C=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B1464399.png)

![1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine](/img/structure/B1464401.png)

![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)